molecular formula C15H14N2OS B2810224 N-benzyl-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862974-19-4

N-benzyl-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2810224
CAS No.: 862974-19-4
M. Wt: 270.35
InChI Key: ZHKXRGBBMMMSGW-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-1,3-benzothiazol-2-amine (CAS 862974-19-4) is a chemical compound with the molecular formula C15H14N2OS and a molecular weight of 270.35 g/mol . It is a benzothiazole derivative, a class of heterocyclic compounds known for their significant role in medicinal chemistry and materials science. The compound's structure features a benzothiazole core substituted with a methoxy group at the 4-position and an N-benzylamine group at the 2-position, which can be represented by the SMILES notation: COc1cccc2c1nc(s2)NCc1ccccc1 . Benzothiazole derivatives are extensively investigated in pharmaceutical research for their diverse biological activities. While specific studies on this exact analog are not detailed in the public domain, structurally similar compounds are known to exhibit a range of pharmacological properties, making them valuable scaffolds in the development of novel therapeutic agents. This compound serves as a versatile building block for researchers in drug discovery, particularly for synthesizing and testing new molecules with potential biological activity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use .

Properties

IUPAC Name

N-benzyl-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKXRGBBMMMSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with benzyl halides and methoxy-substituted benzaldehydes. One common method includes the cyclization of N-(2-halophenyl)thioureas or thioamides in the presence of a base, such as sodium hydroxide, in a solvent like dioxane . The reaction conditions often require heating to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Reactivity at the Benzothiazole Core

The benzothiazole ring exhibits electrophilic aromatic substitution (EAS) reactivity. The methoxy group at position 4 directs incoming electrophiles to the para (position 6) and ortho (positions 3 and 5) positions relative to itself, while the methyl group at position 7 weakly activates the adjacent positions.

Key Reactions:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 6 of the benzothiazole ring. For example, nitration of similar 4-methoxybenzothiazoles yields 4-methoxy-5-nitrobenzothiazole derivatives .

  • Halogenation :
    Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs at position 5 or 6, depending on reaction conditions .

Reactivity at the 2-Amino Group

The secondary amine at position 2 participates in nucleophilic reactions due to its lone pair of electrons.

Key Reactions:

  • Sulfonation :
    Treatment with sulfonyl chlorides (e.g., toluenesulfonyl chloride) yields sulfonamide derivatives, which are common intermediates in medicinal chemistry .

Reactivity of the Benzyl Substituent

The benzyl group attached to the amine undergoes typical aromatic and alkylation reactions:

Key Reactions:

  • Hydrogenolysis :
    Catalytic hydrogenation (H₂/Pd-C) cleaves the C–N bond, yielding 4-methoxy-7-methyl-1,3-benzothiazol-2-amine and toluene .

  • Oxidation :
    Strong oxidizing agents (e.g., KMnO₄) convert the benzyl group to a benzoic acid derivative under acidic conditions .

Demethylation of the Methoxy Group

The methoxy group undergoes demethylation under strong acidic or Lewis acid conditions:

text
Reaction: N-Benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine + BBr₃ → N-Benzyl-4-hydroxy-7-methyl-1,3-benzothiazol-2-amine + CH₃Br

This reaction is critical for generating phenolic intermediates for further functionalization .

Cross-Coupling Reactions

The benzothiazole ring participates in palladium- or copper-catalyzed coupling reactions:

Reaction TypeReagents/ConditionsProductReference
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, base6-Aryl-substituted benzothiazole
Buchwald–Hartwig Aryl halide, Pd₂(dba)₃, Xantphos, baseN-Aryl derivatives at position 2

Acid-Base Behavior

The secondary amine has a pKa ≈ 8–10, making it weakly basic. Protonation occurs under acidic conditions (e.g., HCl), forming a water-soluble ammonium salt .

Photochemical Reactivity

The benzothiazole core absorbs UV light (λₘₐₓ ~300 nm), leading to potential photodegradation or photoinduced electron transfer in catalytic applications .

Scientific Research Applications

1. Antimicrobial Properties
N-benzyl-4-methoxy-1,3-benzothiazol-2-amine exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, often surpassing the efficacy of conventional antibiotics. For instance, studies have shown its effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential
The compound has been evaluated for its anticancer properties across several cancer cell lines. In vitro studies demonstrated that this compound significantly reduces cell viability in a dose-dependent manner in cancer models like MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and modulation of cell cycle progression .

3. Anti-inflammatory Effects
this compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Experimental data suggest that this compound can lower levels of inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory diseases .

Antimicrobial Screening

A study focusing on various benzothiazole derivatives highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. It was found to outperform standard antibiotics in inhibiting bacterial growth .

Cancer Cell Line Studies

Research involving the MCF-7 breast cancer cell line revealed that treatment with this compound led to a significant reduction in cell viability. This effect was dose-dependent, suggesting its potential as an anticancer agent .

Inflammatory Response Modulation

In vitro experiments indicated that this compound could significantly lower levels of inflammatory markers such as IL-6 and TNF-alpha, showcasing its promise for treating conditions characterized by excessive inflammation .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamidesBenzothiazole coreAnti-inflammatory
7-chloro-N-(benzyl)benzothiazoleHalogenated structureAntimicrobial
4-methoxybenzamide derivativesMethoxy substitutionPotential anticancer

This table illustrates how N-benzyl-4-methoxy-1,3-benzothiazol-2-amines stand out due to their specific combination of functional groups that enhance their interaction with biological targets compared to other similar compounds .

Mechanism of Action

The mechanism of action of N-benzyl-4-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial DNA. The compound’s structure allows it to bind to these targets effectively, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Properties/Activities Synthesis Yield (%) Reference ID
N-Benzyl-4-methoxy-1,3-benzothiazol-2-amine -OCH₃ (4), -NH-Benzyl (2) High lipophilicity; potential CNS activity 35% (microwave)
N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine -Cl (5), -CH₃ (4), -NH-Benzyl (2) Enhanced steric hindrance; anticancer activity Not reported
6-Methoxy-1,3-benzothiazol-2-amine -OCH₃ (6), -NH₂ (2) Lower lipophilicity; antimicrobial activity 47–56% (conventional)
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide -Cl (7), -OCH₃ (4), -SO₂NH-C₆H₄-OCH₃ Electron-withdrawing groups; antiproliferative activity 67%
N-[(4-Methylphenyl)methyl]-1,3-benzothiazol-2-amine -CH₃ (benzyl), -NH-Benzyl (2) Moderate solubility; uncharacterized bioactivity Not reported

Key Observations :

  • Halogenation : Chloro substituents (e.g., 5-Cl in , 7-Cl in ) increase steric bulk and electron-withdrawing effects, correlating with anticancer activity but possibly reducing solubility.
  • N-Substituents : Benzyl groups improve lipophilicity and metabolic stability compared to unsubstituted amines (e.g., 6-methoxy-2-amine in ).

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-4-methoxy-1,3-benzothiazol-2-amine to ensure high yield and purity?

Methodological Answer:

  • Microwave-assisted synthesis is highly efficient for benzothiazole derivatives. A validated protocol involves reacting 4-methoxybenzaldehyde with o-aminothiophenol under microwave irradiation (100–150 W, 5–10 min), achieving yields >80% with 95% purity. This method minimizes side reactions and reduces reaction time compared to conventional heating .
  • One-pot multicomponent reactions using 2-aminobenzothiazole precursors and benzyl halides in ethanol under reflux (6–8 h) are also effective. Sodium acetate acts as a catalyst, yielding ~75% product with minimal purification steps .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SHELX refinement) : Crystallize the compound in ethanol and analyze using SHELXL software. Key parameters include bond angles (e.g., C–S–C ~85°) and torsional angles (e.g., N-benzyl group dihedral angles ~100°) to validate stereochemistry .
  • NMR spectroscopy : ¹H NMR in DMSO-d₆ shows characteristic signals: δ 3.73 ppm (OCH₃), δ 4.51 ppm (CH₂), and aromatic protons at δ 6.89–7.67 ppm. ¹³C NMR confirms the benzothiazole core (δ 166.6 ppm for C=S) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial activity data for benzothiazole derivatives like this compound?

Methodological Answer:

  • Comparative bioactivity assays : Test derivatives under standardized conditions (e.g., MIC against Staphylococcus aureus ATCC 25923). Substituent position (e.g., 4-methoxy vs. 7-chloro) significantly alters activity; for example, 7-chloro derivatives show 10× higher inhibition due to enhanced lipophilicity .
  • Metabolic stability analysis : Use liver microsome assays to identify rapid degradation of methoxy groups, which may explain variability in in vivo efficacy .

Q. How do computational models predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into the ATP-binding pocket of Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). The methoxy group forms hydrogen bonds with Thr196, while the benzyl group stabilizes hydrophobic interactions with Val190 .
  • QSAR studies : Use descriptors like logP and polar surface area to correlate substituent effects with IC₅₀ values. For example, electron-withdrawing groups (e.g., Br at position 6) enhance activity against Gram-negative bacteria .

Q. What experimental designs optimize this compound for high-throughput crystallography?

Methodological Answer:

  • Microbatch crystallization : Mix 2 µL of compound (10 mM in DMSO) with 2 µL of reservoir solution (0.1 M HEPES pH 7.5, 25% PEG 3350) under oil. Screen 96-well plates to identify conditions for diffraction-quality crystals .
  • Synchrotron data collection : Use λ = 0.978 Å radiation with a DECTRIS detector. Refinement in SHELXL resolves disorder in the benzyl group (R-factor <5%) .

Q. How can researchers address low yields during scale-up of this compound synthesis?

Methodological Answer:

  • Continuous flow chemistry : Use a microreactor (T = 80°C, residence time = 30 min) to improve mixing and heat transfer, increasing yield from 47% (batch) to 68% .
  • Purification via flash chromatography : Employ a silica gel column with ethyl acetate/hexane (3:7) to isolate the product, avoiding degradation during prolonged heating .

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